2-Chloroethyl chloroformate
Overview
Description
2-Chloroethyl chloroformate, also known as 2-chloroethoxycarbonyl chloride, is an organic compound with the molecular formula C3H4Cl2O2. It is a colorless to yellow liquid that is used in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. This compound is known for its reactivity and is classified as an extremely hazardous substance .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroethyl chloroformate can be synthesized through the reaction of phosgene with 2-chloroethanol. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:
ClCOCl+ClCH2CH2OH→ClCOOCH2CH2Cl+HCl
The reaction is carried out under controlled conditions to ensure the safety and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where phosgene and 2-chloroethanol are continuously fed into the system. The reaction is monitored to maintain optimal temperatures and pressures, ensuring high yields and minimizing by-products. The product is then purified through distillation and stored under inert conditions to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates.
Hydrolysis: It decomposes in the presence of water to form ethanol, hydrochloric acid, and carbon dioxide.
Reaction with Alcohols: It forms carbonate esters when reacted with alcohols.
Common Reagents and Conditions
Amines: Reacts to form carbamates under mild conditions.
Water: Hydrolysis occurs readily, especially in the presence of moisture.
Major Products
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Hydrolysis Products: Ethanol, hydrochloric acid, and carbon dioxide.
Scientific Research Applications
2-Chloroethyl chloroformate is used in various scientific research applications, including:
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloroethyl chloroformate involves its reactivity as an acid halide. It readily reacts with nucleophiles such as amines and alcohols, forming carbamates and carbonate esters, respectively. The molecular targets include the nucleophilic sites on these molecules, leading to the formation of new chemical bonds. The pathways involved in these reactions are typically substitution mechanisms where the chlorine atom is replaced by the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl chloroformate
- 1-Chloroethyl chloroformate
- 2,2,2-Trichloroethyl chloroformate
- Trichloromethyl chloroformate
Comparison
2-Chloroethyl chloroformate is unique due to its specific reactivity and the presence of both a chloroformate and a chloroethyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. For example, chloromethyl chloroformate primarily reacts with nucleophiles to form carbamates, while this compound can also form carbonate esters due to the presence of the ethoxy group .
Properties
IUPAC Name |
2-chloroethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O2/c4-1-2-7-3(5)6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDDJQGVOFZBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O2 | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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DSSTOX Substance ID |
DTXSID2060832 | |
Record name | 2-Chloroethyl chloroformate | |
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Molecular Weight |
142.97 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Chloroethyl chloroformate is a liquid. (EPA, 1998), Colorless liquid; [HSDB] Clear colorless liquid; [MSDSonline] | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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Record name | Chloroethyl chloroformate | |
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Boiling Point |
312.3 °F at 760 mmHg (EPA, 1998), 155 °C | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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Record name | CHLOROETHYL CHLOROFORMATE | |
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Solubility |
Insol in cold water, Sol in alcohol, ether, acetone, benzene | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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Density |
1.3847 (EPA, 1998) - Denser than water; will sink, 1.3847 @ 20 °C/4 °C | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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Record name | CHLOROETHYL CHLOROFORMATE | |
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Vapor Pressure |
13 mm Hg at 48-49 °C | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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Impurities |
Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /chloroformic esters/ | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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Color/Form |
Colorless liquid | |
CAS No. |
627-11-2 | |
Record name | CHLOROETHYL CHLOROFORMATE | |
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Record name | Carbonochloridic acid, 2-chloroethyl ester | |
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Record name | Chloroethyl chloroformate | |
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Record name | Carbonochloridic acid, 2-chloroethyl ester | |
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Record name | 2-Chloroethyl chloroformate | |
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Record name | 2-chloroethyl chloroformate | |
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Record name | 2-CHLOROETHYL CHLOROFORMATE | |
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Record name | CHLOROETHYL CHLOROFORMATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-chloroethyl chloroformate in organic synthesis?
A1: this compound serves as a versatile reagent for creating oxazolidinones. This compound functions as a bis-electrophile, readily reacting with nucleophiles. []
Q2: How does this compound react with carboxylic acids?
A2: this compound swiftly derivatizes fatty acids in both anhydrous and aqueous conditions. This reaction forms esters suitable for gas chromatography analysis. Notably, 2,2,2-trichloroethyl chloroformate exhibits greater reactivity in this context. []
Q3: Can you describe a specific example of this compound's application in complex molecule synthesis?
A3: Certainly. In a study focusing on manganese carbonyl complexes, this compound reacted with [Mn(CO)5]– to yield [Mn{C(O)·O·CH2·CH2Cl}(CO)5]. This acyl complex subsequently underwent cyclization in the presence of AgPF6 or AgBF4, producing the 2,5-dioxacyclopentylidene complex [Mn[graphic omitted]-(CO)5]+. []
Q4: Has the mechanism of this compound's nucleophilic reactions been investigated?
A4: Yes. Research suggests that reactions involving this compound with nucleophiles likely proceed through a tetrahedral transition state, particularly in solvents promoting hydrogen bonding. This conclusion is based on kinetic studies analyzing the solvolysis rates of this compound, 2-chloroethoxycarbonyl p-toluenesufonate, and phenoxycarbonyl p-toluenesulfonate across various solvents. []
Q5: Is there a convenient method for preparing 2-cyclopentadienyliden-1,3-dioxolane using this compound?
A5: Absolutely. A highly efficient synthesis involves reacting two equivalents of sodium cyclopentadienide and KOH with this compound at a concentration of 0.1 M. This reaction offers a high yield of 2-cyclopentadienyliden-1,3-dioxolane. []
Q6: What are the safety concerns associated with handling this compound?
A6: this compound poses significant toxicity risks through ingestion, inhalation, or skin contact. Additionally, it releases a highly toxic gas upon contact with water. Proper handling necessitates using a fume hood, gloves, goggles, and a lab coat. Immediate medical attention is crucial in case of exposure. []
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